5,7-Dichloro-1,8-naphthyridin-2-amine
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Overview
Description
5,7-Dichloro-1,8-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C8H5Cl2N3. It is a derivative of naphthyridine, characterized by the presence of two chlorine atoms at positions 5 and 7, and an amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
5,7-Dichloro-1,8-naphthyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound without chlorine substitutions.
5,7-Dichloroquinoline: A similar compound with a quinoline core instead of a naphthyridine core.
2-Amino-5,7-dichloroquinoline: Another related compound with similar functional groups.
Uniqueness
5,7-Dichloro-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine atoms and an amino group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
5,7-dichloro-1,8-naphthyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8/h1-3H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAYOFOFEATUKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444372 |
Source
|
Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131998-24-8 |
Source
|
Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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